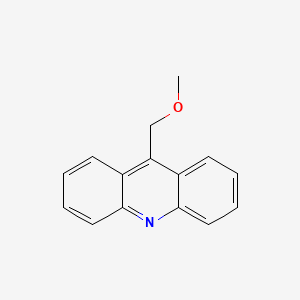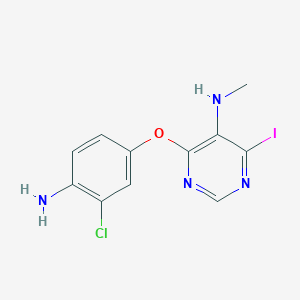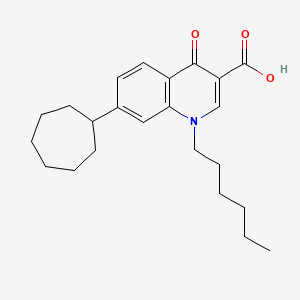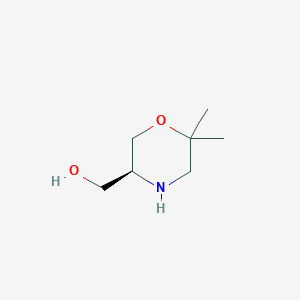![molecular formula C79H138N2O6 B12923388 N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine CAS No. 736156-93-7](/img/structure/B12923388.png)
N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is a complex organic compound characterized by its unique structure, which includes multiple decyloxy groups attached to a benzyl-pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridin-4-amine with 3,4,5-tris(decyloxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mecanismo De Acción
The mechanism of action of N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis(3,4,5-trialkoxy)benzoylurea: Similar in structure but with urea linkage instead of pyridine.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate pincer compound with different functional groups.
Uniqueness
N,N-Bis(3,4,5-tris(decyloxy)benzyl)pyridin-4-amine is unique due to its specific arrangement of decyloxy groups and the pyridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
736156-93-7 |
|---|---|
Fórmula molecular |
C79H138N2O6 |
Peso molecular |
1211.9 g/mol |
Nombre IUPAC |
N,N-bis[(3,4,5-tris-decoxyphenyl)methyl]pyridin-4-amine |
InChI |
InChI=1S/C79H138N2O6/c1-7-13-19-25-31-37-43-49-59-82-74-65-71(66-75(83-60-50-44-38-32-26-20-14-8-2)78(74)86-63-53-47-41-35-29-23-17-11-5)69-81(73-55-57-80-58-56-73)70-72-67-76(84-61-51-45-39-33-27-21-15-9-3)79(87-64-54-48-42-36-30-24-18-12-6)77(68-72)85-62-52-46-40-34-28-22-16-10-4/h55-58,65-68H,7-54,59-64,69-70H2,1-6H3 |
Clave InChI |
MDHHNBWKBQZRNF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)CN(CC2=CC(=C(C(=C2)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Morpholinamine, N-[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-](/img/structure/B12923319.png)




![2-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-4-yl)sulfanyl]benzoic acid](/img/structure/B12923363.png)



![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)


